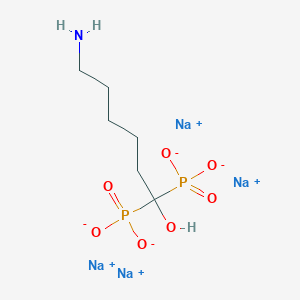![molecular formula C14H18Br2S2 B13151473 4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
4,6-Dibromo-2-octylthieno[3,4-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is a chemical compound that belongs to the class of thieno[3,4-b]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of bromine atoms and an octyl group in its structure enhances its reactivity and solubility, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene typically involves the bromination of 2-octylthieno[3,4-b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2-octylthieno[3,4-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Various substituted thieno[3,4-b]thiophenes.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Compounds with altered oxidation states and electronic properties.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-octylthieno[3,4-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The bromine atoms and octyl group influence its electronic properties, enhancing its performance in devices. In biological studies, its interactions with biomolecules may involve binding to specific targets, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dibromo-2-methylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-ethylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-hexylthieno[3,4-b]thiophene
Uniqueness
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is unique due to the presence of the octyl group, which enhances its solubility and processability in organic solvents. This makes it more suitable for applications in organic electronics and material science compared to its shorter alkyl chain analogs.
Propiedades
Fórmula molecular |
C14H18Br2S2 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
4,6-dibromo-2-octylthieno[2,3-c]thiophene |
InChI |
InChI=1S/C14H18Br2S2/c1-2-3-4-5-6-7-8-10-9-11-12(17-10)14(16)18-13(11)15/h9H,2-8H2,1H3 |
Clave InChI |
VBUVCVBHMXZQMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(SC(=C2S1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)





